An In-depth Technical Guide to the Chemical Properties of (5-Thien-2-ylisoxazol-3-yl)methylamine
An In-depth Technical Guide to the Chemical Properties of (5-Thien-2-ylisoxazol-3-yl)methylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
(5-Thien-2-ylisoxazol-3-yl)methylamine is a heterocyclic compound featuring a thiophene ring linked to an isoxazole core, which is further substituted with a methylamine group. This unique structural amalgamation suggests a rich chemical profile and significant potential in medicinal chemistry, particularly in the design of novel therapeutic agents. Thiophene-isoxazole hybrids have garnered attention for their diverse pharmacological activities, including anticancer and antitubercular properties.[1][2] The presence of the aminomethyl group introduces a basic center and a potential site for further derivatization. This technical guide provides a comprehensive overview of the predicted chemical properties, a plausible synthetic route, and the potential applications of (5-Thien-2-ylisoxazol-3-yl)methylamine, drawing upon the established chemistry of its constituent moieties to provide a foundational resource for researchers in drug discovery and development.
Introduction: The Convergence of Thiophene and Isoxazole Moieties
The integration of multiple pharmacophores into a single molecular entity is a well-established strategy in drug discovery for enhancing biological activity and modulating physicochemical properties. The title compound, (5-Thien-2-ylisoxazol-3-yl)methylamine, represents a compelling example of such molecular hybridization.
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The Isoxazole Core: The isoxazole ring is a five-membered heterocycle containing nitrogen and oxygen atoms in a 1,2-relationship. It is a key structural motif in numerous pharmaceuticals, valued for its metabolic stability and ability to participate in various non-covalent interactions with biological targets.[3]
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The Thiophene Moiety: Thiophene, a sulfur-containing aromatic heterocycle, is another privileged structure in medicinal chemistry. Its presence can influence a molecule's lipophilicity, electronic properties, and metabolic profile.[4]
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The Aminomethyl Linker: The aminomethyl group serves as a versatile linker and a key pharmacophoric element. Its basicity allows for salt formation, which can improve solubility and bioavailability, and it provides a handle for further synthetic modifications.
This guide will systematically explore the chemical landscape of (5-Thien-2-ylisoxazol-3-yl)methylamine, offering insights into its synthesis, reactivity, and potential as a scaffold in the development of novel therapeutics.
Physicochemical and Spectroscopic Properties
While experimental data for (5-Thien-2-ylisoxazol-3-yl)methylamine is not extensively available in the public domain, we can predict its core properties based on the known characteristics of its constituent functional groups and related molecules.
Predicted Physicochemical Properties
| Property | Predicted Value | Rationale |
| Molecular Formula | C₈H₈N₂OS | Based on the chemical structure. |
| Molecular Weight | 180.23 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a solid at room temperature | Based on similarly substituted heterocyclic compounds. |
| Solubility | Sparingly soluble in water; soluble in organic solvents like methanol, ethanol, and DMSO. | The aromatic rings contribute to hydrophobicity, while the amine group can be protonated to enhance aqueous solubility at acidic pH. |
| pKa | Estimated to be around 8.5-9.5 for the conjugate acid of the aminomethyl group. | Typical range for primary alkylamines. |
Predicted Spectroscopic Data
The following spectroscopic data are predicted based on the analysis of structurally similar compounds.
The proton NMR spectrum is expected to show distinct signals for the protons on the thiophene and isoxazole rings, as well as the aminomethyl group.
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Thiophene Protons (3H): Three signals in the aromatic region (δ 7.0-7.8 ppm), likely exhibiting doublet of doublets or multiplet splitting patterns characteristic of a 2-substituted thiophene.
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Isoxazole Proton (1H): A singlet in the aromatic region (δ 6.5-7.0 ppm) for the proton at the 4-position of the isoxazole ring.
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Methylene Protons (2H): A singlet or a broad singlet for the -CH₂- group of the aminomethyl moiety (δ 3.8-4.2 ppm).
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Amine Protons (2H): A broad singlet for the -NH₂ protons, which may be exchangeable with D₂O (δ 1.5-3.0 ppm).
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
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Isoxazole Carbons: Three signals are expected for the isoxazole ring carbons. The C3 and C5 carbons, being attached to nitrogen and oxygen respectively, will appear downfield (δ ~160-170 ppm). The C4 carbon will be more upfield (δ ~100-110 ppm).
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Thiophene Carbons: Four signals are anticipated for the thiophene ring carbons in the aromatic region (δ ~120-145 ppm).
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Methylene Carbon: A signal for the -CH₂- carbon of the aminomethyl group is expected in the range of δ 35-45 ppm.
Synthesis and Methodology
A plausible synthetic route to (5-Thien-2-ylisoxazol-3-yl)methylamine can be designed based on established methods for the synthesis of 3,5-disubstituted isoxazoles. A common and effective strategy involves the [3+2] cycloaddition of a nitrile oxide with an alkyne.[5]
Proposed Synthetic Pathway
The synthesis can be envisioned to proceed through the following key steps:
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Formation of Thiophene-2-carboxaldehyde Oxime: Reaction of commercially available thiophene-2-carboxaldehyde with hydroxylamine hydrochloride.
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Generation of Thiophene-2-carbonitrile Oxide: In situ generation of the nitrile oxide from the oxime using a mild oxidizing agent such as sodium hypochlorite (bleach) or N-chlorosuccinimide (NCS).
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[3+2] Cycloaddition: Reaction of the generated nitrile oxide with a suitable three-carbon synthon bearing a protected amino group, such as N-Boc-propargylamine.
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Deprotection: Removal of the protecting group (e.g., Boc group) under acidic conditions to yield the final product.
Caption: Proposed synthetic workflow for (5-Thien-2-ylisoxazol-3-yl)methylamine.
Detailed Experimental Protocol (Theoretical)
Step 1: Synthesis of Thiophene-2-carboxaldehyde Oxime
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Dissolve thiophene-2-carboxaldehyde (1.0 eq) in ethanol.
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Add an aqueous solution of hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq).
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Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.
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Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the oxime.
Step 2 & 3: In situ Generation of Nitrile Oxide and Cycloaddition
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Dissolve the thiophene-2-carboxaldehyde oxime (1.0 eq) and N-Boc-propargylamine (1.2 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
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Slowly add a solution of N-chlorosuccinimide (1.1 eq) in the same solvent to the reaction mixture at 0 °C.
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Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
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Upon completion, wash the reaction mixture with water and brine.
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Dry the organic layer, filter, and concentrate. Purify the crude product by column chromatography on silica gel to obtain N-Boc-(5-Thien-2-ylisoxazol-3-yl)methylamine.
Step 4: Deprotection
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Dissolve the N-Boc protected intermediate in DCM.
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Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane.
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Stir the mixture at room temperature for 1-2 hours.
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Remove the solvent and excess acid under reduced pressure.
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The resulting salt can be neutralized with a base (e.g., NaHCO₃) and extracted with an organic solvent to yield the free amine.
Chemical Reactivity and Stability
The reactivity of (5-Thien-2-ylisoxazol-3-yl)methylamine is governed by the interplay of its three key components: the isoxazole ring, the thiophene ring, and the aminomethyl group.
Isoxazole Ring
The isoxazole ring is generally considered an aromatic and stable heterocycle. However, it possesses a weak N-O bond, which can be cleaved under certain conditions.
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Reductive Cleavage: The N-O bond is susceptible to reductive cleavage, for example, by catalytic hydrogenation. This can lead to the formation of a β-aminoenone, a versatile synthetic intermediate.
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Stability: 3,5-disubstituted isoxazoles exhibit good stability towards many oxidizing agents and are relatively stable under acidic and basic conditions.[6] However, prolonged exposure to strong bases can lead to ring-opening.[7]
Thiophene Ring
The thiophene ring is an electron-rich aromatic system and is prone to electrophilic substitution reactions, primarily at the C5 position (if unsubstituted) or C3/C4 positions. The presence of the isoxazole moiety will influence the regioselectivity of such reactions.
Aminomethyl Group
The primary amine is a nucleophilic and basic center.
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Acylation and Alkylation: The amine can readily react with acylating and alkylating agents to form amides and secondary/tertiary amines, respectively.
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Salt Formation: As a base, it will react with acids to form ammonium salts, which can be advantageous for formulation purposes.
Sources
- 1. Heterocyclization of 2-Arylidenecyclohexan-1,3-dione: Synthesis of Thiophene, Thiazole, and Isoxazole Derivatives with Potential Antitumor Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel isoxazole thiophene-containing compounds active against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Medicinal Chemistry Perspective of Fused Isoxazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
